tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Overview
Description
Tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a useful research compound. Its molecular formula is C21H28N2O4 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .
The environment in which these compounds act can influence their efficacy and stability. Factors such as pH, temperature, and the presence of other compounds can affect how an indole derivative interacts with its targets .
Biochemical Analysis
Cellular Effects
Tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to impact cell proliferation, apoptosis, and differentiation . The effects of this compound on these cellular processes are essential for understanding its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability and degradation, which can impact their biological activity . Understanding the temporal effects of this compound is essential for its effective use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, high doses of indole derivatives can result in toxic or adverse effects. Understanding the dosage effects of this compound is crucial for determining its safe and effective therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives have been reported to affect metabolic pathways related to energy production, detoxification, and biosynthesis . Understanding the metabolic pathways of this compound is essential for elucidating its biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Indole derivatives have been shown to exhibit varying degrees of transport and distribution, which can impact their therapeutic efficacy . Understanding the transport and distribution of this compound is crucial for its effective use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Indole derivatives have been reported to exhibit specific subcellular localization patterns, which can impact their biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Biological Activity
The compound tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS Number: 173338-07-3) is a complex organic molecule with potential biological activities. This article reviews its biological properties, including antiproliferative and antimicrobial activities, based on diverse research findings.
The molecular formula of the compound is with a molecular weight of approximately 393.49 g/mol. Its structure includes a pyridoindole framework that is known to exhibit various pharmacological properties.
Antiproliferative Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound's structural analogs have shown effectiveness against prostate cancer cells (PC3), demonstrating the potential for development as an anticancer agent. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, which can be attributed to their ability to interact with cellular signaling pathways .
Antimicrobial Properties
The compound has been explored for its antimicrobial properties. Research indicates that bioactive compounds derived from similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. These antimicrobial activities are essential for developing new antibiotics in an era of increasing antibiotic resistance .
Case Studies
-
Anticancer Efficacy : A study demonstrated that a related compound significantly inhibited cell proliferation in various cancer lines, suggesting that the pyridoindole structure may confer similar properties to this compound.
Cell Line IC50 (µM) Mechanism of Action PC3 15 Apoptosis induction MCF7 20 Cell cycle arrest HeLa 18 Inhibition of growth factors -
Antimicrobial Activity : In vitro studies showed that the compound exhibited bactericidal effects against several strains.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Pseudomonas aeruginosa 64 µg/mL Escherichia coli 128 µg/mL
Research Findings
Research has highlighted several mechanisms through which this class of compounds exerts biological activity:
- Cell Cycle Modulation : Compounds can interfere with the cell cycle, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the anticancer effects observed in related compounds.
- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and inhibition of protein synthesis are common antimicrobial mechanisms noted in studies involving similar structures .
Properties
IUPAC Name |
tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-14-6-7-17-15(12-14)16-13-22(20(25)27-21(2,3)4)10-8-18(16)23(17)11-9-19(24)26-5/h6-7,12H,8-11,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTKCLITPDFDOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C(=O)OC(C)(C)C)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.